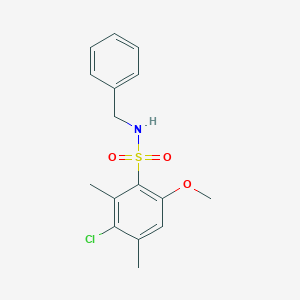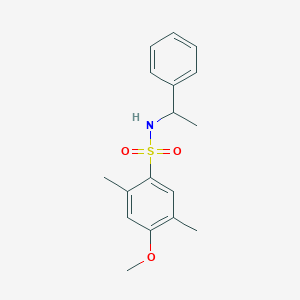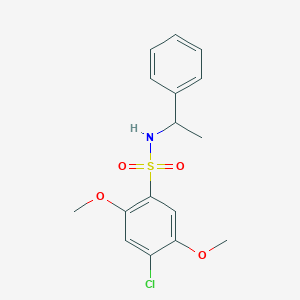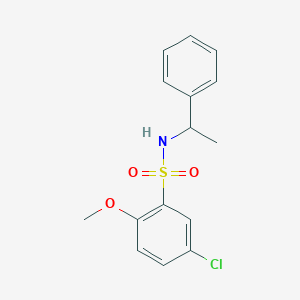
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, also known as MPTC, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTC belongs to the class of thiazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to reduce the levels of prostaglandins in vitro and in vivo, which suggests that it may have analgesic properties. In addition, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been found to exhibit antimicrobial activity against various bacterial strains, which suggests that it may have potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective alternative to natural compounds, which may be difficult to obtain in large quantities. Another advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is that it has been found to exhibit various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Another direction is to study its potential as an antibacterial agent, which may help to identify new treatments for bacterial infections. Additionally, further studies are needed to determine its safety and efficacy in vivo, which may help to pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can be synthesized by the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the thiazole derivative and the carboxylic acid group of the 4-methoxyphenylacetic acid. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to give 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate possesses anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
2-(4-Methoxyphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
|---|---|
Molekularformel |
C20H17NO4S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-13-18(26-19(21-13)15-6-4-3-5-7-15)20(23)25-12-17(22)14-8-10-16(24-2)11-9-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
CXJHBJRIESGWEG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)
